
N'-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide
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Overview
Description
N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide is an organic compound with a complex structure that includes a phenylmethoxy group and a prop-2-enyloxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide typically involves the reaction of 4-phenylmethoxybenzaldehyde with prop-2-enyloxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethoxy group can undergo substitution reactions with different reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylmethoxyphenyl)acetamide: Shares a similar phenylmethoxy group but differs in the acetamide moiety.
1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine: Contains a thiophen-2-ylmethyl group instead of the prop-2-enyloxamide group.
Uniqueness
N’-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-(4-phenylmethoxyphenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-12-19-17(21)18(22)20-15-8-10-16(11-9-15)23-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGNNGTAPXGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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